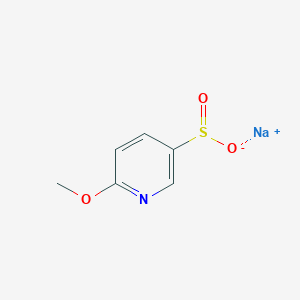
Sodium 6-methoxypyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-methoxypyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine sulfinates. Pyridine sulfinates are known for their utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxy group at the 6th position and a sulfinate group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methoxypyridine-3-sulfinate typically involves the sulfonation of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under certain conditions, the sulfinate group can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using reagents like aryl bromides and chlorides.
Major Products Formed:
Oxidation: Sodium 6-methoxypyridine-3-sulfonate.
Reduction: 6-methoxypyridine-3-thiol.
Substitution: Various arylated pyridine derivatives.
Scientific Research Applications
Sodium 6-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 6-methoxypyridine-3-sulfinate primarily involves its role as a nucleophile in chemical reactions. The sulfinate group can donate electrons to form bonds with electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
- Sodium pyridine-3-sulfinate
- Sodium thiophene-2-sulfinate
- Sodium trifluoromethanesulfinate
- Sodium nitrobenzenesulfinate
Comparison: Sodium 6-methoxypyridine-3-sulfinate is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to other sulfinates, it may offer distinct advantages in terms of stability and functional group compatibility .
Biological Activity
Sodium 6-methoxypyridine-3-sulfinate is an organosulfur compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 3-position with a sulfinate group and at the 6-position with a methoxy group. Its molecular formula is C7H8NNaO2S. The presence of these functional groups contributes to its reactivity and biological properties, particularly its capacity as a nucleophile in various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Reactivity : The sulfinate group serves as a nucleophile, allowing it to participate in electrophilic substitution reactions, which are crucial in drug development and synthesis of biologically active compounds .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in treating infections.
- Enzyme Modulation : The compound may interact with various enzymes and receptors, influencing metabolic pathways and cellular responses.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary table highlighting some key findings:
Case Studies
-
Antimicrobial Studies :
A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound had significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -
Cytotoxicity Assessment :
In vitro tests were conducted to assess the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated moderate cytostatic activity against leukemia cells, comparable to established chemotherapeutics but with lower toxicity profiles . -
Skin Irritation Testing :
A skin sensitization study involved applying the compound to animal models under controlled conditions. The findings revealed slight erythema but no severe irritation, indicating that while the compound has some irritative properties, it is generally well-tolerated .
Properties
Molecular Formula |
C6H6NNaO3S |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
sodium;6-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
MOAANVITCFHAAY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















